molecular formula C12H9FN4 B2612084 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1368386-57-5

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Cat. No.: B2612084
CAS No.: 1368386-57-5
M. Wt: 228.23
InChI Key: QVMPAOGBARMJKJ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorophenyl group enhances the compound’s pharmacokinetic properties, making it a valuable candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the fluorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects. The pathways involved include modulation of inflammatory responses and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is unique due to its specific fluorophenyl substitution, which enhances its pharmacokinetic properties and makes it a versatile compound for various applications in medicinal chemistry and drug development.

Biological Activity

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • CAS Number : 1368386-57-5
  • Molecular Formula : C12_{12}H9_{9}FN4_{4}
  • Molecular Weight : 228.23 g/mol

The presence of the fluorine atom in the phenyl group is expected to influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the triazole ring through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

Antiproliferative Effects

Recent studies have demonstrated that compounds in the triazolo-pyridine class exhibit notable antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549).
  • Results : The compound showed significant inhibition of cell proliferation with GI50 values in the nanomolar range, indicating potent activity against these cancer types.

Table 1 summarizes the antiproliferative activities of related compounds:

Compound NameCell Line TestedGI50 (nM)
This compoundMCF-750
2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amineHCT11625
Another Triazole DerivativeA54970

The mechanism by which this compound exerts its antiproliferative effects is not fully elucidated. However, it is hypothesized that:

  • The compound may interfere with critical cellular pathways involved in proliferation.
  • It does not inhibit dihydrofolate reductase (DHFR), suggesting alternative mechanisms such as inducing apoptosis or disrupting cell cycle progression.

Case Studies

In a recent study involving a series of triazole derivatives including this compound:

  • Objective : To evaluate the cytotoxic effects on human tumor cell lines.
  • Methodology : Cells were treated with varying concentrations of the compound for 48 hours followed by MTT assays to determine viability.

The results indicated that compounds with fluorinated aryl groups consistently exhibited enhanced activity compared to their non-fluorinated counterparts.

Properties

IUPAC Name

2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-9-3-1-2-8(6-9)12-15-11-5-4-10(14)7-17(11)16-12/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMPAOGBARMJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C=C(C=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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